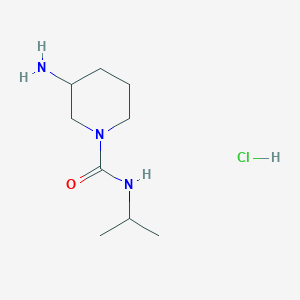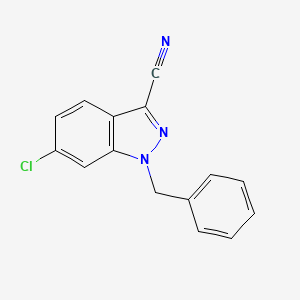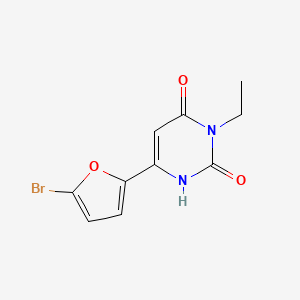
6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
The compound “6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromofuran moiety attached to a pyrimidine ring. The bromofuran is a five-membered ring containing oxygen and a bromine substituent. The pyrimidine is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
As a brominated compound, it might undergo nucleophilic substitution reactions. The pyrimidine ring could be involved in various reactions typical for aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis Approaches
Research has focused on synthesizing various pyrimidine derivatives through different chemical reactions. For instance, the cyclization of certain carbonyl compounds in basic mediums has been studied, leading to the formation of pyrimidine diones with potential for further chemical modifications (Mekuskiene & Vainilavicius, 2006). Such synthetic routes offer insights into creating structurally related compounds with varied substituents, which could be relevant for the synthesis of the specified compound.
Electrocatalytic Cyclization
Electrocatalysis has been applied to achieve selective formation of spirobarbituric dihydrofurans, demonstrating the potential for electrochemical methods in synthesizing complex molecules (Elinson et al., 2021). This approach could be adaptable for synthesizing bromofuran-pyrimidine dione derivatives by manipulating the reaction conditions and starting materials.
Molecular Structure and Analysis
Vibrational Spectra and Molecular Structure
Theoretical investigations into the molecular structure and vibrational spectra of related pyrimidine diones have been conducted. Studies include analyses of HOMO-LUMO energy gaps, NBO studies, and hyperpolarizability, suggesting these compounds' potential in nonlinear optical applications (Al-Abdullah et al., 2014). Such detailed molecular analyses are crucial for understanding the electronic properties and reactivity of the specified bromofuran-pyrimidine dione.
Biological Activity and Applications
Anticancer Activity
Some derivatives have shown anticancer activity, demonstrating the potential of pyrimidine diones in medicinal chemistry. For example, synthesis and structural analysis of certain compounds revealed inhibitory effects against cancer cell growth, highlighting the therapeutic potential of these molecules (Miao et al., 2010). This suggests that derivatives of the specified compound could also possess biological activities worth exploring.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(5-bromofuran-2-yl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-2-13-9(14)5-6(12-10(13)15)7-3-4-8(11)16-7/h3-5H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKSMVLMHGLSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



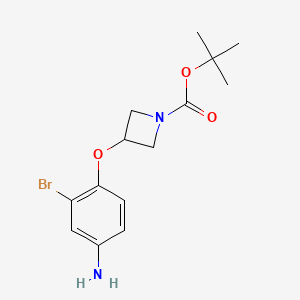
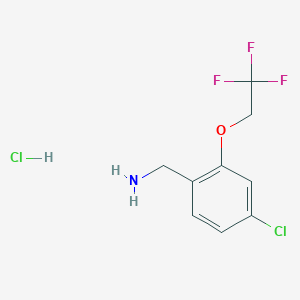
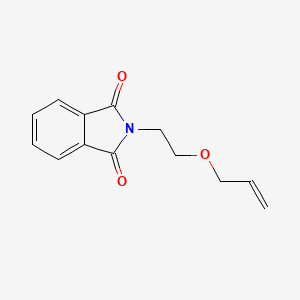
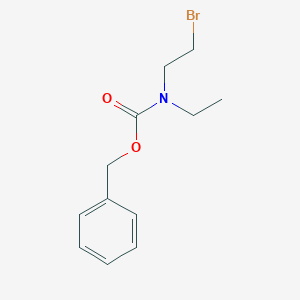
![2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride](/img/structure/B1484223.png)
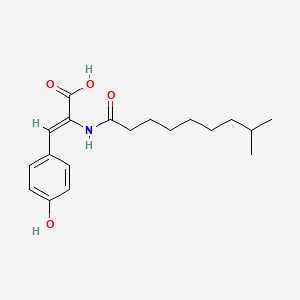
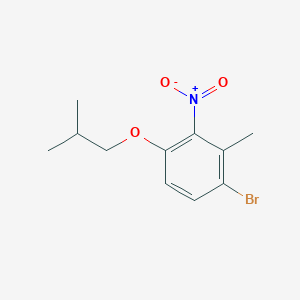

![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
